1-Bromo-4-methoxy-2,5-dimethylbenzene
CAS No.: 58106-25-5
Cat. No.: VC1997292
Molecular Formula: C9H11BrO
Molecular Weight: 215.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58106-25-5 |
---|---|
Molecular Formula | C9H11BrO |
Molecular Weight | 215.09 g/mol |
IUPAC Name | 1-bromo-4-methoxy-2,5-dimethylbenzene |
Standard InChI | InChI=1S/C9H11BrO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3 |
Standard InChI Key | YSSZMKUHFOKNPD-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1Br)C)OC |
Canonical SMILES | CC1=CC(=C(C=C1Br)C)OC |
Introduction
1-Bromo-4-methoxy-2,5-dimethylbenzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and two methyl groups. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Synthesis Methods
1-Bromo-4-methoxy-2,5-dimethylbenzene can be synthesized through several methods. One common method involves the bromination of 4-methoxy-2,5-dimethylbenzene using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Biological Activity and Applications
While specific biological activities of 1-Bromo-4-methoxy-2,5-dimethylbenzene are not extensively documented, brominated compounds generally can exhibit antioxidant properties and interact with biological targets, potentially influencing cellular pathways. The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Safety and Handling
1-Bromo-4-methoxy-2,5-dimethylbenzene is classified as a hazardous substance due to its potential to cause eye and skin irritation and respiratory issues. It is classified under the hazard class for combustible solids and requires proper storage and handling procedures .
Safety Data Table
Hazard Classification | Description |
---|---|
Eye Irritation | Category 2 |
Skin Irritation | Category 2 |
Respiratory System | STOT SE 3 |
Flash Point | >110°C (closed cup) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume